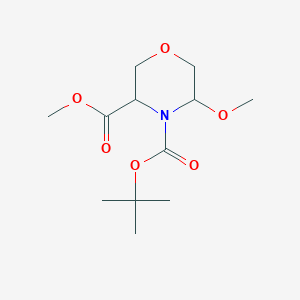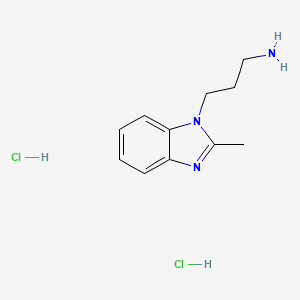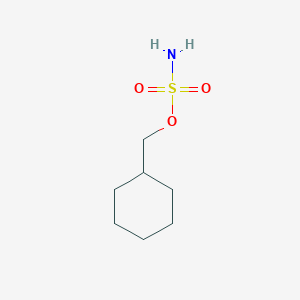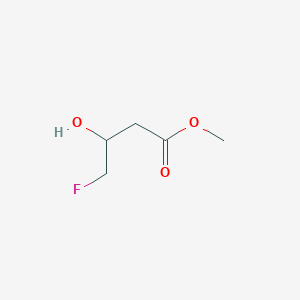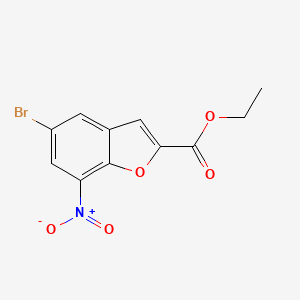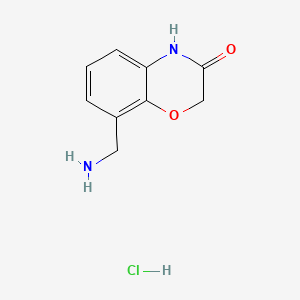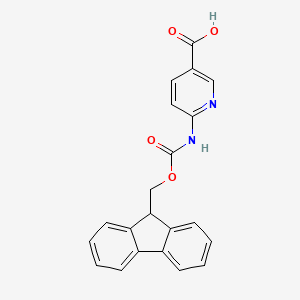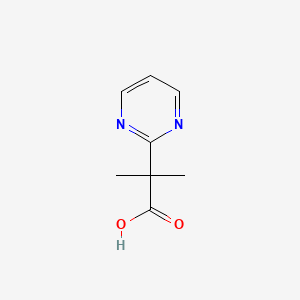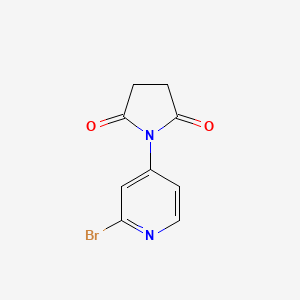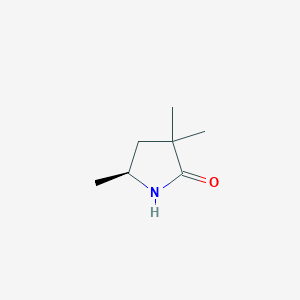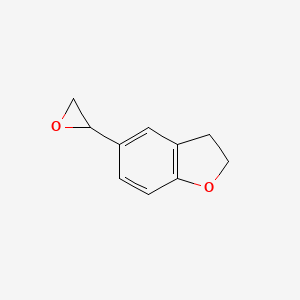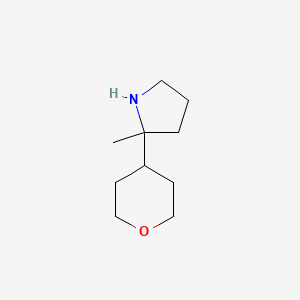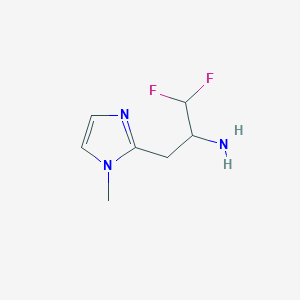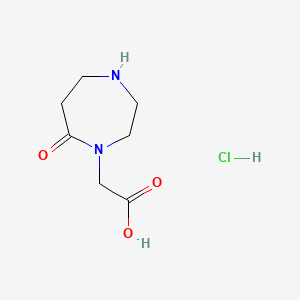
2-(7-Oxo-1,4-diazepan-1-yl)aceticacidhydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-oxo-1,4-diazepan-1-yl)acetic acid hydrochloride typically involves the reaction of 1,4-diazepane with acetic acid derivatives under controlled conditions . The reaction conditions often include the use of specific catalysts and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form.
化学反応の分析
Types of Reactions
2-(7-oxo-1,4-diazepan-1-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols .
科学的研究の応用
2-(7-oxo-1,4-diazepan-1-yl)acetic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of various chemical compounds and materials.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(7-oxo-1,4-diazepan-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the specific application and context . The compound may act by binding to receptors, inhibiting enzymes, or modulating signaling pathways .
類似化合物との比較
Similar Compounds
2-(7-oxo-1,4-diazepan-1-yl)acetic acid ethyl ester: This compound has similar structural features but differs in its ester functional group.
2-{4-[(tert-butoxy)carbonyl]-7-oxo-1,4-diazepan-1-yl}acetic acid: This compound has a tert-butoxycarbonyl protecting group, which affects its reactivity and applications.
Uniqueness
2-(7-oxo-1,4-diazepan-1-yl)acetic acid hydrochloride is unique due to its specific hydrochloride form, which can influence its solubility, stability, and reactivity compared to other similar compounds . This uniqueness makes it valuable for specific research and industrial applications.
特性
分子式 |
C7H13ClN2O3 |
|---|---|
分子量 |
208.64 g/mol |
IUPAC名 |
2-(7-oxo-1,4-diazepan-1-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C7H12N2O3.ClH/c10-6-1-2-8-3-4-9(6)5-7(11)12;/h8H,1-5H2,(H,11,12);1H |
InChIキー |
WWPNXNHTDUCCLD-UHFFFAOYSA-N |
正規SMILES |
C1CNCCN(C1=O)CC(=O)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(azetidin-2-yl)methyl]acetamidedihydrochloride](/img/structure/B13583701.png)
